(R)-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups in the molecule allows it to coordinate with various metal centers, making it a versatile ligand in transition metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphine group: The bis(4-methoxyphenyl)phosphine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for such ligands often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Coordination with metal centers: This is the primary reaction, where the ligand forms complexes with transition metals.
Oxidation and reduction: The phosphine group can be oxidized to phosphine oxide, and the oxazoline ring can participate in reduction reactions.
Common Reagents and Conditions
Coordination reactions: Typically involve metal salts such as palladium(II) acetate or rhodium(III) chloride in the presence of a base.
Oxidation: Can be carried out using hydrogen peroxide or other oxidizing agents.
Reduction: Often involves hydride donors like sodium borohydride.
Major Products
The major products of these reactions are metal-ligand complexes, which can be used as catalysts in various asymmetric transformations.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: The compound is used as a ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes to produce enantiomerically pure compounds.
Biology and Medicine
Drug Synthesis: The enantiomerically pure products obtained using this ligand can be used in the synthesis of pharmaceuticals.
Industry
Fine Chemicals: Used in the production of fine chemicals where stereochemistry is crucial.
Mechanism of Action
The mechanism by which ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves the coordination of the ligand to a metal center, forming a complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into products with high enantioselectivity. The phosphine group provides strong σ-donation, while the oxazoline ring offers additional coordination and electronic effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure but lacks the methoxy groups.
®-2-(2-(Bis(3,5-dimethylphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Contains different substituents on the phosphine group.
Uniqueness
The presence of the methoxy groups in ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can influence the electronic properties of the ligand, potentially offering different reactivity and selectivity compared to its analogs.
Properties
Molecular Formula |
C26H28NO3P |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C26H28NO3P/c1-18(2)24-17-30-26(27-24)23-7-5-6-8-25(23)31(21-13-9-19(28-3)10-14-21)22-15-11-20(29-4)12-16-22/h5-16,18,24H,17H2,1-4H3/t24-/m0/s1 |
InChI Key |
KUOJHWGATKOZJI-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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